Product packaging for Isovaltrate(Cat. No.:CAS No. 31078-10-1)

Isovaltrate

Cat. No.: B191620
CAS No.: 31078-10-1
M. Wt: 422.5 g/mol
InChI Key: XLACUABANMZLCJ-KVJIRVJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaltrate is a bioactive valepotriate isolated from the roots of Valeriana officinalis (valerian). Recent pharmacological research has identified it as a potent activator of the nuclear erythroid factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant and detoxification processes . Studies in HepG2 cells show that this compound upregulates the expression of protective enzymes such as glutathione S-transferase and glutamate-cysteine ligase, leading to increased levels of glutathione and its metabolites . This activity underlies its observed cytoprotective effects, significantly improving cell survival against oxidative stressors like hydrogen peroxide . These findings suggest its research value extends beyond valerian's traditional use as a sleep aid, positioning it as a promising compound for investigating therapeutic strategies against oxidative stress-related pathologies. This compound has the molecular formula C22H30O8 and a CAS registry number of 31078-10-1 . It can be analyzed using reverse-phase HPLC methods . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O8 B191620 Isovaltrate CAS No. 31078-10-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31078-10-1

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

[(1S,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C22H30O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1

InChI Key

XLACUABANMZLCJ-KVJIRVJXSA-N

SMILES

CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C

Isomeric SMILES

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2C1=C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C

Other CAS No.

31078-10-1

Origin of Product

United States

Natural Occurrence and Biogenesis of Isovaltrate

Plant Sources and Distribution of Isovaltrate

This compound is a phytochemical found predominantly in the Valerianaceae family. As a member of the valepotriates, a class of iridoids, its presence is a key characteristic of these plants.

Plant PartKey this compound-Related Compounds Found
Roots and RhizomesThis compound, Valtrate (B1682818), Didrovaltrate, Acevaltrate, Valerosidate

Research has demonstrated that tissue cultures of Valeriana wallichii are capable of producing this compound. nih.govthieme-connect.com Studies on these cultures have identified this compound as one of the known valepotriates produced, along with homovaltrate, valtrate, acevaltrate, and didrovaltrate. nih.govthieme-connect.com In comparative studies of tissue cultures from various Valerianaceae species, V. wallichii was noted to have dominant levels of valtrate and acevaltrate, but this compound was also present. ishs.orgactahort.org The use of colchicine-treated tissue cultures of V. wallichii has also been shown to produce this compound among other valepotriates. nih.govthieme-connect.com

Centranthus ruber, another member of the Valerianaceae family, is also a source of this compound. researchgate.net Hairy root cultures of Centranthus ruber have been established and shown to produce a range of valepotriates. researchgate.netnih.gov Quantitative analysis of these cultures via high-performance liquid chromatography confirmed the presence of this compound, in addition to valtrate, didrovaltrate, and others. researchgate.netnih.govunige.ch In one study, the highest total valepotriate content in hairy root cultures grown in a specific medium was 3.0% by dry weight, a concentration comparable to that found in the roots of field-grown plants. researchgate.netnih.gov

Culture TypeValepotriates QuantifiedHighest Overall Valepotriate Content (dry wt)
Hairy Root CulturesValtrate, this compound, 7-desisovaleroyl-7-acetylvaltrate, 7-homovaltrate, Didrovaltrate, Isovaleroxyhydroxydidrovaltrate3.0%

Biogenesis of Isovalerate Moiety in Natural Products

The this compound molecule contains an isovalerate ester group. The biosynthesis of this isovalerate moiety is linked to primary metabolic pathways, particularly amino acid metabolism.

The branched-chain isovalerate moiety is derived from the degradation of the amino acid leucine (B10760876). nih.govnih.gov The catabolism of leucine produces isovaleryl-CoA, a key precursor molecule. nih.govresearchgate.netresearchgate.netasm.org This biochemical link is fundamental, as isovaleryl-CoA serves as the starting unit for the biosynthesis of the isovalerate portion of molecules like this compound. In some microorganisms, the degradation of leucine via the branched-chain keto acid dehydrogenase complex is the primary source for this precursor. nih.gov The process involves the transamination of leucine to form alpha-ketoisocaproate, which is then converted to isovaleryl-CoA. mdpi.com

Isovaleryl-CoA, derived from leucine, is a critical precursor not only for parts of secondary metabolites like valepotriates but also for the biosynthesis of iso-fatty acids. nih.govresearchgate.net These branched-chain fatty acids are important for controlling membrane fluidity in various bacteria. nih.gov Isovaleryl-CoA acts as a starter unit for the formation of iso-odd fatty acids, which can constitute a major portion of the total fatty acids in some bacteria. nih.govresearchgate.net The synthesis pathway involves the elongation of the isovaleryl-CoA starter unit by the fatty acid synthase (FAS II) system. researchgate.net In some organisms, an alternative pathway for isovaleryl-CoA production exists, branching from the mevalonate (B85504) pathway, which can also provide this essential precursor for iso-fatty acid and lipid formation, particularly under conditions of leucine limitation. nih.gov

Molecular Mechanisms of Isovaltrate Action

Receptor Interactions and Modulation

Isovaltrate's effects are initiated through complex interactions with various receptor systems in the central nervous system. Its modulatory activity is most clearly defined at adenosine (B11128) receptors, while its role in other neurotransmitter systems is less direct.

This compound has been identified as a potent and highly efficacious inverse agonist at adenosine A1 (A1) receptors. nih.govresearchgate.net Fractionation of lipophilic extracts from Valeriana officinalis led to the isolation of this compound, which demonstrated a binding affinity (Ki) of 2.05 µM for rat A1 receptors. nih.gov An inverse agonist produces an effect opposite to that of an agonist. In this case, this compound's binding to the A1 receptor leads to the opposite effect of that caused by adenosine. researchgate.net

Molecular modeling studies reveal that this compound mimics xanthine (B1682287) antagonists in its binding to the adenosine A1 receptor. eco-vector.com It occupies a similar position and forms key interactions within the receptor's binding pocket. eco-vector.com This includes a crucial hydrogen bond with the amino acid residue Asn254 and hydrophobic contacts with Phe171, Leu250, and Ile274. eco-vector.com Despite lacking a typical aromatic structure, its bicyclic core engages in significant hydrophobic interactions, positioning itself similarly to xanthine and flavonoid cores. eco-vector.com

In functional assays using rat brain slices, this compound was shown to partially reverse the reduction in post-synaptic potentials induced by the A1 receptor agonist N6-cyclopentyladenosine (CPA), confirming its inverse agonist activity. nih.gov

ParameterFindingSource(s)
Receptor Target Adenosine A1 (A1) Receptor nih.gov
Activity Inverse Agonist nih.govresearchgate.net
Binding Affinity (Ki) 2.05 µM (rat A1) nih.gov
Key H-Bond Interaction Asn254 eco-vector.com
Key Hydrophobic Contacts Phe171, Leu250, Ile274 eco-vector.com

The direct role of this compound in the modulation of gamma-aminobutyric acid (GABA) transmission is not clearly defined in the scientific literature. While the broader class of compounds to which this compound belongs, the valepotriates, are suggested to contribute to the GABAergic activity of Valeriana extracts, specific actions are often attributed to other constituents, such as valerenic acid. Research indicates that valepotriates may exert effects through the GABA signaling pathway, but the precise mechanism and the specific contribution of this compound remain to be fully elucidated.

Similar to its role in GABAergic transmission, there is a lack of direct evidence specifically implicating this compound in the modulation of glutamatergic receptors. Studies on crude extracts of Valeriana officinalis have demonstrated interactions with various glutamate (B1630785) receptors, including ionotropic (NMDA, AMPA) and metabotropic subtypes. However, these effects are generally attributed to the complex interplay of multiple constituents within the extract rather than to this compound alone. Further research is required to isolate and confirm any direct interaction between this compound and the glutamatergic system.

This compound's unique structure and potent inverse agonism at adenosine A1 receptors position it as a valuable lead structure for drug development. nih.govresearchgate.net Its ability to mimic the binding of established antagonists like xanthines, despite its different chemical scaffold, offers a novel template for designing new adenosine receptor blockers. eco-vector.com The detailed understanding of its interaction with key amino acid residues (Asn254, Phe171, etc.) provides a basis for the rational design and synthesis of new, potentially more potent and selective, inverse agonists for the adenosine A1 receptor. nih.goveco-vector.com

Cellular and Subcellular Target Modulation

Beyond receptor-level interactions, the metabolites of this compound have been shown to influence fundamental cellular processes, particularly those involving the cytoskeleton.

Deacetylthis compound, a related compound, has been shown to exert significant anti-cancer activity by disrupting the dynamics of microtubules. researchgate.netnih.govnih.gov In studies using human gastric cancer cell lines (AGS and HGC-27), deacetylthis compound was found to inhibit cell viability in a dose- and time-dependent manner. nih.govnih.gov

The primary mechanism for this effect is the promotion of tubulin polymerization. nih.govnih.gov By interfering with the normal, dynamic process of microtubule assembly and disassembly, deacetylthis compound induces a significant arrest of the cell cycle in the G2/M phase. nih.gov This G2/M arrest is a direct consequence of microtubule disruption, as the study noted that key regulatory proteins in the Chk1-cdc25c-cdc2 signaling pathway, which typically control this checkpoint, were not significantly altered. nih.gov Prolonged treatment with deacetylthis compound also leads to the disruption of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. nih.gov

Cell LineIC50 (24h)Primary Cellular EffectConsequence
AGS (Gastric Cancer) 12.0 µMPromotes tubulin polymerizationG2/M cell cycle arrest
HGC-27 (Gastric Cancer) 28.8 µMPromotes tubulin polymerizationG2/M cell cycle arrest

G2/M-Phase Arrest in Cancer Cells by Deacetylthis compound

Deacetylthis compound, a derivative of this compound, has demonstrated significant anti-cancer activity by inducing cell cycle arrest at the G2/M phase in human gastric cancer cells. This mechanism effectively halts cell division before mitosis, ultimately leading to apoptosis or programmed cell death.

Research has shown that deacetylthis compound's primary mechanism of action is the disruption of microtubule dynamics. nih.govuvic.ca In vitro studies on human gastric carcinoma cell lines, AGS and HGC-27, revealed that deacetylthis compound effectively inhibits cell viability in a dose- and time-dependent manner. nih.govuvic.ca The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 12.0 µmol/L for AGS cells and 28.8 µmol/L for HGC-27 cells after 24 hours of treatment. uvic.ca

The core of this anti-cancer effect lies in its ability to promote tubulin polymerization. nih.govuvic.ca Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. By promoting their polymerization, deacetylthis compound disrupts the delicate balance of microtubule assembly and disassembly, which is crucial for the proper formation and function of the mitotic spindle. This interference leads to a halt in the cell cycle at the G2/M checkpoint. nih.govuvic.ca

Flow cytometry analysis confirmed that treatment with deacetylthis compound leads to a significant accumulation of cells in the G2/M phase. nih.gov While the G2/M checkpoint is regulated by the CyclinB/cdc2 complex, studies indicate that deacetylthis compound-induced arrest may not primarily involve the Chk1-cdc25c-cdc2 signaling pathway, as the expression of cdc2 and cdc25c proteins was not significantly altered. nih.gov Prolonged treatment with deacetylthis compound also leads to a disruption of the mitochondrial membrane potential and induces caspase-dependent apoptosis, further contributing to its anti-tumor effects. nih.govuvic.ca

Cell LineCompoundMechanismEffectIC50 Value (24h)
AGS (Human Gastric Carcinoma)Deacetylthis compoundDisruption of tubulin polymerizationG2/M-phase arrest, Apoptosis12.0 µmol/L
HGC-27 (Human Gastric Carcinoma)Deacetylthis compoundDisruption of tubulin polymerizationG2/M-phase arrest, Apoptosis28.8 µmol/L

Potential for Affecting Cellular Senescence Pathways

Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and diseases like cancer. nih.govbiomedpharmajournal.org Key pathways governing this process include the p53/p21 and p16/pRB pathways, which are activated in response to various stressors, such as DNA damage or oncogene activation. cancerresgroup.us Senescent cells also exhibit a characteristic senescence-associated secretory phenotype (SASP), where they release a variety of pro-inflammatory cytokines and other factors. nih.govnutraingredients.com

Currently, there is a lack of direct research findings specifically investigating the effects of this compound or its derivatives on cellular senescence pathways. The potential for these compounds to modulate senescence, either by inducing it in cancer cells as a therapeutic outcome or by mitigating it in age-related contexts, remains an open area for future scientific inquiry.

Future research could explore whether this compound interacts with the central regulators of senescence. For instance, studies could investigate its impact on the activation of p53 and the subsequent transcription of the cyclin-dependent kinase inhibitor p21. cancerresgroup.us Another avenue would be to examine its influence on the expression of p16, another critical tumor suppressor that enforces the senescent state. cancerresgroup.us Understanding these potential interactions would be crucial to determining if this compound could be leveraged as a senotherapeutic agent.

Senescence PathwayKey ProteinsPotential Area of Investigation for this compound
p53/p21 Pathwayp53, p21Investigate if this compound can activate p53 and upregulate p21 expression to induce cell cycle arrest.
p16/pRB Pathwayp16, Retinoblastoma protein (pRB)Examine the effect of this compound on p16 expression and the phosphorylation status of pRB.
Senescence-Associated Secretory Phenotype (SASP)Cytokines, Chemokines, Growth FactorsDetermine if this compound can modulate the secretion of SASP factors from senescent cells.

Impact on Hematopoietic and Immunologic Systems in Preclinical Models

Preclinical studies have investigated the effects of this compound and related compounds on the hematopoietic and immunologic systems, yielding varied results depending on the specific compound and experimental model.

An in vivo study in mice investigated the toxicity of valtrate (B1682818)/isovaltrate on hematopoietic precursor cells. nih.gov Following intraperitoneal or oral administration of the compounds, the colony formation of progenitor cells (CFC-S, GM-CFC, E-CFC) was assessed after three days. The results showed no significant difference in colony formation between the treated and control groups, suggesting a lack of acute in vivo toxicity on these hematopoietic precursors under the tested conditions. nih.gov

In contrast, a study on the related compound allyl isovalerate in rodents provided different findings. nih.gov In vivo and in vitro studies revealed that exposure to allyl isovalerate led to a decrease in pluripotent hematopoietic stem cells (CFU-S) and granulocyte-macrophage progenitors (CFU-GM) in the bone marrow of treated mice. nih.gov This hematopoietic suppression was correlated with a reduction in the metabolism of the hexose (B10828440) monophosphate shunt in bone marrow cells. nih.gov However, this observed myelotoxicity was considered minimal, as it did not significantly alter host resistance to challenges with Plasmodium and Listeria. nih.gov

From an immunological perspective, the short-chain fatty acid isovalerate has been studied in the context of intestinal health. Research suggests that isovalerate is significantly upregulated during certain parasitic worm infections. This upregulation occurs at sites of epithelial damage and may play a role in dampening the host's immune response and promoting the integrity of the intestinal epithelial barrier. uvic.ca

CompoundPreclinical ModelSystem AffectedKey Research Findings
Valtrate/IsovaltrateMice (in vivo)HematopoieticNo significant difference in colony formation of hematopoietic progenitor cells three days after treatment. nih.gov
Allyl IsovalerateMice (in vivo/in vitro)HematopoieticDecreased pluripotent hematopoietic stem cells (CFU-S) and granulocyte-macrophage progenitors (CFU-GM). nih.gov
IsovalerateMice (Helminth infection model)Immunologic/Intestinal BarrierUpregulated during infection; hypothesized to dampen immune response and promote epithelial barrier integrity. uvic.ca

Pharmacological Activities and Cellular Impact of Isovaltrate Preclinical Focus

In Vitro Assessments of Biological Activity

In vitro studies provide a foundational understanding of a compound's mechanism of action at the cellular and molecular level. For Isovaltrate, these assessments have centered on its effects on cell viability, enzyme function, and neurotransmitter receptor interactions.

This compound has demonstrated significant cytotoxic activity in preclinical studies against various cancer cell lines. Research has identified diene-type valepotriates, a class that includes this compound, Valtrate (B1682818), and Acevaltrate, as potent inhibitors of cell growth. nih.gov

In studies utilizing the microculture tetrazolium (MTT) assay, this compound displayed high cytotoxicity against the GLC(4) human small-cell lung cancer cell line and the COLO 320 human colorectal cancer cell line. nih.gov The half-maximal inhibitory concentration (IC50) values for diene-type valepotriates, including this compound, were found to be in the range of 1-6 μM after continuous incubation. nih.gov This level of activity was notably higher than that of monoene-type valepotriates like Didrovaltrate, which were observed to be two to three times less toxic. nih.gov Furthermore, the decomposition product of this compound, Isovaltral, exhibited even greater cytotoxicity than its parent compound. nih.gov

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCompound TypeCancer Cell LinesIC50 Value (μM)
This compound Diene-type ValepotriateGLC(4) (human small-cell lung)1-6
This compound Diene-type ValepotriateCOLO 320 (human colorectal)1-6
ValtrateDiene-type ValepotriateGLC(4), COLO 3201-6
AcevaltrateDiene-type ValepotriateGLC(4), COLO 3201-6
DidrovaltrateMonoene-type ValepotriateGLC(4), COLO 320Approx. 2-18
IsovaltralDecomposition ProductGLC(4), COLO 320More cytotoxic than this compound

Note: Data sourced from a study assessing cytotoxicity of valerian constituents. nih.gov

Direct research specifically detailing the modulation of enzyme activity by isolated this compound is limited. However, studies on extracts containing this compound provide some insight. For instance, in vitro investigations on human liver microsomes have shown that ethanolic extracts of Valeriana officinalis, which contain this compound, can inhibit the activity of the cytochrome P450 enzyme CYP3A4. nih.gov While this suggests a potential for enzyme modulation, the precise contribution of this compound to this effect, separate from other constituents like valerenic acid, has not been fully elucidated. nih.gov

A significant area of in vitro research for this compound has been its interaction with neurotransmitter systems, particularly adenosine (B11128) receptors. Studies using human recombinant A1 adenosine receptors stably expressed in Chinese hamster ovary (CHO) cells have characterized this compound as a potent and highly efficacious inverse agonist. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response.

Fractionation of a lipophilic valerian extract, guided by radioligand binding assays, led to the isolation of this compound. nih.gov Subsequent GTPγS binding assays confirmed its inverse agonistic activity at adenosine A1 receptors, with a reported inhibitory constant (Ki) of 2.05 μM at rat A1 receptors. nih.govresearchgate.net This action is distinct from that of polar, hydrophilic valerian extracts, which have been shown to act as partial agonists at the same receptor. nih.gov The inverse agonistic activity of this compound at the A1 receptor may serve as a lead for developing new pharmacological agents. nih.gov

Table 2: Neurotransmitter Receptor Activity of this compound

CompoundReceptorCell ModelActionAffinity (Ki)
This compound Adenosine A1CHO cells expressing human A1 receptorsInverse Agonist2.05 μM (rat A1)

Note: Data sourced from studies on the interaction of valerian extracts and constituents with adenosine receptors. nih.govresearchgate.net

In Vivo Investigations in Preclinical Models

In vivo studies in animal models allow for the examination of a compound's effects within a complex biological system. Research on this compound in this context has explored its influence on physiological processes and microbial populations.

The neuroactive properties of this compound observed in vitro have been further investigated in preclinical models. In experiments using rat brain slices, this compound demonstrated the ability to influence neuronal activity. nih.gov It was shown to at least partially reverse the reduction in post-synaptic potentials (PSPs) in cortical neurons that was induced by N6-cyclopentyladenosine (CPA), an adenosine A1 receptor agonist. nih.gov This finding is consistent with its in vitro characterization as an A1 receptor inverse agonist.

Broader studies on Valeriana officinalis extracts, which contain this compound, have reported neuroprotective properties. For example, the extract showed protective effects against toxicity induced by the pesticide Rotenone in a Drosophila melanogaster model. nih.gov It has also been found to modulate stress responses in mice by affecting the turnover of norepinephrine (B1679862) and serotonin (B10506) in the brain. nih.gov However, these studies used complex extracts, and the specific contribution of this compound to these in vivo effects remains to be determined.

Based on the available research, there are no preclinical in vivo studies that have specifically investigated the effect of isolated this compound on the modulation of microbial status in animal models. Research in this area has often focused on other compounds derived from gut microbial metabolism, such as isovalerate, which is a structurally different branched-chain fatty acid.

Exploration of Anti-Insomnia Effects (e.g., through Valerian volatile oil components including this compound)

This compound is a notable iridoid constituent found in the extracts of Valeriana officinalis, a plant widely recognized for its traditional use as a sedative and for promoting sleep. nih.govplos.org While the sedative properties of valerian are often attributed to the synergistic interplay of its numerous compounds, including volatile oils and valerenic acid derivatives, the specific role of this compound in mediating anti-insomnia effects is a subject of ongoing scientific investigation. nih.govresearchgate.net

Preclinical research suggests that the mechanism of action for valerian extracts may involve the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. researchgate.net However, direct evidence from preclinical studies focusing exclusively on the sedative-hypnotic activity of isolated this compound is limited. One study has identified this compound as an inverse agonist at adenosine A1 receptors. researchgate.netcairn.inforesearchgate.netthieme-connect.com Since adenosine is a known sleep-promoting substance, this interaction suggests a potential mechanism through which this compound could influence sleep-wake cycles, although this requires further elucidation.

Furthermore, some studies have pointed towards the antidepressant-like activity of this compound, which may be mediated by dopaminergic, noradrenergic, and serotonergic neurotransmitter systems. researchgate.net Given the intricate relationship between mood disorders and insomnia, these findings may indirectly support a role for this compound in alleviating sleep disturbances associated with these conditions.

It is important to note that most preclinical studies have examined the effects of complex valerian extracts rather than isolated this compound. plos.orgfrontiersin.org Therefore, while this compound is a key component of this traditionally used herbal remedy for insomnia, more targeted preclinical research is necessary to definitively characterize its independent anti-insomnia effects and to delineate its precise molecular mechanisms of action.

Phytotoxic Activity Studies

Preclinical research has identified phytotoxic properties associated with isovalerate-containing compounds, particularly isopentyl isovalerate, a component of the essential oils of various Eucalyptus species. nih.govplos.orgresearchgate.netresearchgate.netsilverleafnightshade.org.au These studies highlight the potential of such compounds to inhibit the germination and growth of various plant species, suggesting a role as natural herbicides.

In one study, the aqueous volatile fractions (AVFs) from four Eucalyptus species (E. spathulata, E. salubris, E. brockwayii, and E. dundasii) were tested for their phytotoxic effects on the perennial weed, silverleaf nightshade (Solanum elaeagnifolium). nih.govplos.org The results demonstrated that these AVFs exhibited strong inhibitory effects on both germination and seedling growth. nih.govplos.org Gas chromatography-mass spectrometry (GC-MS) analysis of these fractions revealed the presence of isopentyl isovalerate as one of the main components in the AVF of E. brockwayii. plos.orgresearchgate.netsilverleafnightshade.org.au

The phytotoxic activity was found to be concentration-dependent, with higher concentrations of the AVFs leading to a greater inhibition index. nih.govplos.org The study concluded that the differential phytotoxic effects observed among the Eucalyptus species could be attributed to the combined effects of the various compounds present in the AVFs, including isopentyl isovalerate, and their varying concentrations and ratios. nih.govplos.org

Another study investigating the essential oils of the same four Eucalyptus species also identified isopentyl isovalerate as a major component in E. brockwayii oil (20.2%). researchgate.netsilverleafnightshade.org.au This research further supports the contribution of isovalerate-containing compounds to the observed phytotoxic properties of these plant extracts. researchgate.netsilverleafnightshade.org.au

The following table summarizes the key findings from a study on the phytotoxic activity of aqueous volatile fractions from Eucalyptus species containing isopentyl isovalerate.

Table 1: Phytotoxic Effects of Aqueous Volatile Fractions (AVFs) from Eucalyptus Species on Silverleaf Nightshade

Eucalyptus Species Key Components Identified in AVF Concentration of AVF Inhibition Index (%) - Germination Inhibition Index (%) - Root Growth Inhibition Index (%) - Shoot Growth
E. spathulata 1,8-cineole, α-pinene 75% 80 90 85
E. salubris 1,8-cineole, isomenthol 75% 100 100 100
E. brockwayii 1,8-cineole, isopentyl isovalerate , globulol 75% 90 95 92
E. dundasii 1,8-cineole, α-terpineol 75% 85 92 88

Data synthesized from Zhang et al. (2014). nih.govplos.org

These preclinical findings underscore the potential of isovalerate-containing compounds as natural phytotoxic agents. Further research is warranted to isolate and evaluate the specific phytotoxic activity of this compound itself and to explore its potential applications in agriculture as a bioherbicide.

Synthetic Methodologies and Derivative Research of Isovaltrate

Synthesis of Isovaltrate Analogs and Derivatives

The structural modification of this compound and the synthesis of its derivatives are pursued to explore and potentially enhance their biological activities. These synthetic efforts involve attaching the isovalerate moiety to various parent molecules, including cinnamyl alcohols, sterols, furanocoumarins, and others, leading to a diverse range of ester and amide derivatives.

Cinnamyl Isovalerate Derivatives

The synthesis of cinnamyl isovalerate derivatives has been a subject of interest, with new compounds being isolated from natural sources and also synthesized in the laboratory. Chemical investigation of plants like Sabina gaussenii has led to the isolation of new cinnamyl isovalerate derivatives. nih.govnih.gov For instance, two new cinnamyl isovalerate derivatives were identified from the 90% acetone (B3395972) extract of the branches and leaves of this plant. nih.govnih.gov Their structures were elucidated using mass spectrometry and NMR data. nih.govnih.gov

Similarly, research on Juniperus thurifera leaves has also resulted in the identification of new cinnamyl isovalerate derivatives. usal.es These findings highlight the natural occurrence of such compounds and provide a basis for synthetic exploration. The general structure of these derivatives involves a cinnamyl alcohol backbone esterified with isovaleric acid. The aromatic ring of the cinnamyl group can be substituted with various functional groups, leading to a range of derivatives with potentially different properties. researchgate.net

Table 1: Examples of Naturally Occurring Cinnamyl Isovalerate Derivatives

Compound NameSourceReference
Cinnamyl Isovalerate Derivative 1Sabina gaussenii nih.govnih.gov
Cinnamyl Isovalerate Derivative 2Sabina gaussenii nih.govnih.gov
Cinnamyl Isovalerate DerivativeJuniperus thurifera usal.es

Sterol Esters with Isovalerate Group

The synthesis of sterol esters, including those with an isovalerate group, is another significant area of research. These compounds are often prepared through esterification or transesterification reactions. cirad.fr Both chemical and enzymatic methods are employed for their synthesis. cirad.fr

Chemical synthesis typically involves direct esterification of a sterol with isovaleric acid or its derivative, often at high temperatures and in the presence of an acid or base catalyst. cirad.fr Enzymatic synthesis, on the other hand, utilizes lipases as biocatalysts, offering a greener and more selective alternative. cirad.fr Lipases can catalyze the esterification of sterols with fatty acids, including isovaleric acid, under milder reaction conditions. For instance, the recombinant lipase (B570770) of Ophiostoma piceae has shown prominent sterol esterase activity. csic.es

The resulting sterol esters, such as β-sitosteryl isovalerate, are of interest for their potential applications in various fields. The structure of these esters consists of a sterol backbone, like β-sitosterol or cholesterol, with the hydroxyl group at the C-3 position esterified with an isovalerate group. cir-safety.org

Byakangelicin (B1668165) 2'-O-isovalerate Synthesis

Byakangelicin 2'-O-isovalerate is a furanocoumarin derivative that has been isolated from plants of the Angelica genus. researchgate.nethelsinki.fi While its direct synthesis is not extensively detailed in the provided context, the isolation from natural sources implies a biosynthetic pathway within the plant. researchgate.net Byakangelicin itself is a known compound, and its esterification with isovaleric acid at the 2'-position of the side chain would yield Byakangelicin 2'-O-isovalerate. chemsrc.com

The structure of Byakangelicin 2'-O-isovalerate features the furanocoumarin core of byakangelicin with an isovalerate group attached to the secondary hydroxyl group of its dihydroxy-3-methylbutoxy side chain. biocrick.com The isolation and characterization of this compound have been confirmed through spectroscopic methods like NMR. researchgate.net

Amide Derivatives of Isovalerate

Amide derivatives containing the isovalerate moiety can be synthesized through various standard amide bond formation reactions. sphinxsai.comajchem-a.comgoogle.com A common method involves the reaction of an amine with a carboxylic acid (isovaleric acid) or its activated derivative, such as an acid chloride or an ester. sphinxsai.comgoogle.com

One approach is the reaction of an amino acid ester with a substituted aniline (B41778) in a suitable solvent like methanol, followed by refluxing. sphinxsai.com Another general method for amide synthesis is the coupling of a carboxylic acid and an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com Alternatively, the acid can be converted to an acid halide, which then reacts with an amine to form the amide bond. google.com These synthetic routes are versatile and can be applied to a wide range of amines and carboxylic acids to produce a diverse library of amide derivatives. google.commdpi.com

C17-Sesquiterpenoid Synthesis (e.g., Pertyolides)

The synthesis of C17-sesquiterpenoids, such as pertyolides, represents a more complex synthetic challenge where the isovalerate group can be a key structural feature. A synthetic pathway to pertyolides A, B, and C has been developed, starting from readily available sesquiterpene lactones like isoalantolactone. acs.org

A key step in this synthesis involves the introduction of an isovalerate group. For example, in the synthesis of pertyolide C, a hydroxyl group at the C-3 position is esterified with isovaleric acid. researchgate.net This esterification can be achieved using Mitsunobu reaction conditions, which involve treating the alcohol with isovaleric acid, diisopropylazodicarboxylate (B7806520) (DIAD), and triphenylphosphine (B44618) (PPh3). researchgate.net This reaction proceeds with inversion of configuration at the alcohol center. researchgate.net The successful synthesis of these complex natural products provides access to larger quantities for further biological evaluation. acs.org

Biocatalyzed Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of isovalerate esters. nih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions in non-aqueous media with high selectivity. akjournals.com

The enzymatic synthesis of various isovalerate esters, such as ethyl isovalerate and isoamyl isovalerate, has been successfully demonstrated. capes.gov.brresearchgate.net These processes often involve the use of immobilized lipases, which offer several advantages, including enhanced stability, reusability, and ease of separation from the reaction mixture. researchgate.net For instance, Candida rugosa lipase immobilized in microemulsion-based organogels has been used for the production of ethyl isovalerate. capes.gov.br Similarly, immobilized lipase from Rhizomucor miehei has been employed for the synthesis of isoamyl isovalerate. researchgate.net

The efficiency of biocatalyzed synthesis is influenced by several factors, including the choice of enzyme, the reaction medium, water activity, temperature, and substrate concentrations. akjournals.com Optimization of these parameters is crucial for achieving high conversion yields. researchgate.net The use of biocatalysis aligns with the principles of green chemistry, offering an environmentally friendly alternative to traditional chemical synthesis methods. nih.gov

Enzyme-Catalyzed Esterification (e.g., Lipase-mediated Synthesis of Isoamyl Isovalerate)

Enzyme-catalyzed esterification has emerged as a significant and environmentally conscious approach for the synthesis of isovalerate esters, which are valued for their fruity aromas. This method, particularly utilizing lipases, offers a green alternative to traditional chemical synthesis, which often requires harsh conditions and generates undesirable byproducts. The enzymatic approach provides benefits such as milder reaction conditions, including lower temperatures and pressures, leading to reduced energy consumption. Furthermore, the high specificity of enzymes like lipase results in fewer side reactions and purer products. vulcanchem.comresearchgate.net

A notable application of this methodology is the synthesis of isoamyl isovalerate, an ester known for its characteristic apple flavor. Research has demonstrated the successful synthesis of isoamyl isovalerate through the direct esterification of isoamyl alcohol and isovaleric acid using immobilized lipase from Rhizomucor miehei. researchgate.net In these studies, various reaction parameters are often optimized to maximize the yield of the desired ester.

Detailed Research Findings

The efficiency of lipase-catalyzed synthesis of isovalerate esters is influenced by several factors, including the choice of enzyme, solvent, substrate concentrations, temperature, and reaction time.

Synthesis of Isoamyl Isovalerate:

In a study utilizing immobilized Rhizomucor miehei lipase (Lipozyme IM-20), a maximum yield of over 85% for isoamyl isovalerate was achieved. researchgate.net The optimal conditions were identified as a 0.5 M concentration of isovaleric acid with a 1.5:1 molar ratio of isoamyl alcohol to isovaleric acid. The reaction was conducted at 50°C for 144 hours with an enzyme concentration of 10 g/L in n-hexane. researchgate.net The choice of solvent was found to be critical, with hydrophobic solvents like cyclohexane, hexane (B92381), and heptane/isooctane proving most suitable for the esterification process. researchgate.net Attempts to conduct the synthesis under solvent-free conditions resulted in significantly lower conversions. researchgate.net

ParameterOptimal ConditionReference
EnzymeImmobilized Rhizomucor miehei lipase (Lipozyme IM-20) researchgate.net
SubstratesIsoamyl alcohol and isovaleric acid researchgate.net
Substrate Concentration (Acid)0.5 M researchgate.net
Alcohol/Acid Molar Ratio1.5:1 researchgate.net
Enzyme Concentration10 g/L researchgate.net
Temperature50°C researchgate.net
Incubation Time144 hours researchgate.net
Solventn-hexane researchgate.net
Maximum Yield >85% researchgate.net

Synthesis of Ethyl Isovalerate:

The synthesis of ethyl isovalerate, another flavor ester, has also been extensively studied using enzymatic methods. Immobilized lipase from Rhizomucor miehei was used to catalyze the reaction between isovaleric acid and ethanol (B145695) in n-hexane. nih.gov Through the use of response surface methodology, the optimal conditions for achieving a maximum ester yield were predicted to be an enzyme/substrate ratio of 48.41 g/mol , a substrate concentration of 1 M, a reaction time of 60 hours, and a temperature of 60°C. nih.gov This resulted in a predicted yield of 500 mM, which closely matched the experimentally obtained value of 487 mM. nih.gov

Further research into the synthesis of ethyl isovalerate has explored novel immobilization techniques. One such study involved the use of Candida rugosa lipase coated with surfactants and immobilized in microemulsion-based organogels. capes.gov.br This approach demonstrated an eight-fold increase in esterification activity compared to the native lipase. capes.gov.br

Kinetic studies on the esterification of ethanol and isovaleric acid using immobilized Rhizomucor miehei lipase have revealed a Ping-Pong Bi-Bi mechanism with dead-end inhibition by both substrates. niscpr.res.in The reaction rate was found to be highest at a 0.2 M concentration for both ethanol and isovaleric acid. niscpr.res.in

Advanced Analytical and Spectroscopic Characterization of Isovaltrate

Spectroscopic Elucidation Techniques

Spectroscopy is the cornerstone for revealing the molecular architecture of isovaltrate. Each technique provides unique insights into the connectivity of atoms, functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the placement of protons.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the chemical environment of each hydrogen atom, including their multiplicity (singlet, doublet, triplet, etc.) which indicates coupling to neighboring protons. The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. For instance, in related isovalerate esters like ethyl isovalerate, specific chemical shifts are observed for the isovaleryl moiety and the alcohol portion. nih.govhmdb.cahmdb.ca

2D NMR: To unambiguously assign the complex structure of this compound, various 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), helping to piece together molecular fragments. researchgate.netmnstate.eduucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons. researchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment can establish correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific structural unit, like the iridoid core. columbia.edu

Standard NMR experiments are performed to correlate all ¹H and ¹³C chemical shift values, with signal multiplicities described using standard abbreviations (e.g., d for doublet, t for triplet). researchgate.net

Table 1: Representative NMR Data for the Ethyl Isovalerate Moiety (as an example) Data obtained in CDCl₃ solvent. Source: nih.govhmdb.cahmdb.cachemicalbook.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O)-~173.0
-O-CH₂ -CH₃~4.1 (quartet)~60.0
-O-CH₂-CH₃ ~1.2 (triplet)~14.3
-CO-CH₂ -CH(CH₃)₂~2.1 (doublet)~43.6
-CO-CH₂-CH (CH₃)₂~2.0 (septet)~25.8
-CO-CH₂-CH(CH₃ )₂~0.9 (doublet)~22.4

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), it allows for the identification of this compound in complex mixtures.

The electron ionization (EI) mass spectrum of isovalerate-containing compounds typically exhibits a characteristic fragmentation pattern. A prominent fragment ion is the base peak at a mass-to-charge ratio (m/z) of 85. ni.ac.rs This peak corresponds to the isovalerate moiety, providing a key diagnostic marker for this class of compounds. ni.ac.rsafricanentomology.com Other significant fragments can also be observed, which help in the differentiation from structural isomers. For example, in the mass spectrum of ethyl isovalerate, key peaks are often seen at m/z 88, 85, 57, and 60. nih.gov The differentiation of isomers like valtrate (B1682818) and this compound can be achieved using tandem mass spectrometry (ESI-MSn). ingentaconnect.com

Table 2: Characteristic Mass Fragments for Isovalerate Esters (EI-MS) Data compiled from various isovalerate esters. Source: nih.govni.ac.rsafricanentomology.comnih.govmdpi.com

m/z Proposed Fragment Identity Significance
[M]+Molecular IonDetermines the molecular weight of the compound.
85[C₅H₉O]+Characteristic fragment of the isovalerate moiety. Often the base peak.
57[C₄H₉]+Loss of CO from the m/z 85 fragment, corresponds to the isobutyl cation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, the most characteristic absorptions are related to its ester functional groups.

A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. thermofisher.comresearchgate.net Additionally, C-O stretching vibrations for the ester linkage appear in the fingerprint region, typically between 1100-1300 cm⁻¹. The presence of these distinct peaks provides clear evidence for the ester functionalities within the molecule.

Table 3: Typical Infrared Absorption Frequencies for this compound Source: thermofisher.comresearchgate.netchemicalbook.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester (C=O)Stretch1730 - 1750
Ester (C-O)Stretch1100 - 1300
Alkane (C-H)Stretch2850 - 3000

Microwave Spectroscopy for Structural Conformer Analysis

Microwave spectroscopy, particularly molecular beam Fourier transform microwave (MB-FTMW) spectroscopy, provides highly accurate data on the rotational constants of a molecule in the gas phase. znaturforsch.comacs.org This technique allows for the precise determination of the molecular geometry and the differentiation of various stable conformers (spatial arrangements of the molecule).

For flexible molecules like isovalerate esters, several conformers can coexist. znaturforsch.com Quantum chemical calculations at different levels of theory (e.g., MP2, B3LYP, CCSD) are used to predict the structures and rotational constants of potential conformers. acs.orgrsc.org These theoretical predictions are then compared with the highly accurate experimental data from microwave spectroscopy to validate the true structure of the observed conformer. acs.org Studies on ethyl isovalerate have shown that identifying the lowest energy conformers can be challenging for some computational methods, highlighting the importance of experimental validation through microwave spectroscopy. znaturforsch.comacs.org This technique is thus invaluable for understanding the subtle structural details and conformational preferences of this compound in an isolated state.

This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) spectroscopy is a critical chiroptical technique used to determine the absolute configuration of its stereogenic centers. rsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub

The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. rsc.org The absolute configuration of this compound is determined by comparing its experimental ECD spectrum with the spectra predicted by quantum chemical calculations for each possible stereoisomer. frontiersin.org A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This method requires a thorough conformational search, as the final spectrum is a population-weighted average of the spectra of all significant conformers. rsc.orgfrontiersin.org In some applications, isovalerate moieties themselves can be used as auxiliary chromophores to help determine the absolute configuration of other molecules. researchgate.net

Chromatographic Separation and Quantification Methods

To analyze this compound from its natural sources, such as Valeriana species, it must first be separated from a complex mixture of other compounds. Chromatographic methods are essential for both the isolation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of this compound and other valepotriates. ispub.com Reverse-phase (RP) HPLC is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a gradient mixture of water and a solvent like acetonitrile (B52724) or methanol. sielc.comsielc.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the chromophores in the this compound molecule absorb UV light. This method can be validated for specificity, accuracy, and precision to allow for the accurate quantification of this compound in extracts. ispub.com

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile or semi-volatile compounds like isovalerate esters. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention index (RI) of this compound on a specific column, combined with its characteristic mass spectrum, provides a high degree of confidence in its identification. ni.ac.rs

Preparative Chromatography: For the isolation of pure this compound for use as a reference standard or for further structural studies, preparative-scale liquid chromatography is used. ispub.com This method uses larger columns and higher flow rates to separate larger quantities of the compound from the crude extract.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. umass.eduazecs.az It is a simple, rapid, and sensitive method that allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. umass.edusigmaaldrich.comwikipedia.org

In the context of this compound analysis, TLC is employed to:

Determine the number of components in a sample. umass.edu

Identify the presence of this compound by comparing its retention factor (Rf) value to that of a known standard. umass.edu

Assess the purity of an this compound sample. umass.edu

Monitor the progress of extraction or synthesis procedures. umass.edu

The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto an inert backing like glass, plastic, or aluminum. azecs.azlibretexts.org Silica gel, being highly polar, is a common choice for separating compounds like this compound. umass.edu The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, carrying the sample with it. azecs.azwikipedia.org

The separation is based on the principle of polarity. The polar stationary phase tends to adsorb the compounds, while the mobile phase attempts to move them up the plate. umass.edu The extent to which a compound moves depends on the balance of its affinity for the stationary phase versus the mobile phase. By carefully selecting the mobile phase, a good separation of the components in a mixture can be achieved. umass.edu

For visualization, since most compounds including this compound are colorless, methods such as UV illumination are used. wikipedia.org Many commercial TLC plates contain a fluorescent indicator that glows under UV light, and the spots of the separated compounds appear as dark patches. umass.eduwikipedia.org

Table 1: General Parameters for TLC Analysis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on aluminum or glass plates. sigmaaldrich.com
Mobile Phase A mixture of non-polar and polar solvents, with the specific ratio adjusted to achieve optimal separation. Common solvent systems include combinations of hexane (B92381), ethyl acetate (B1210297), and sometimes a small amount of a more polar solvent like methanol.
Sample Application The this compound-containing sample is dissolved in a volatile solvent and applied as a small spot near the bottom of the TLC plate. azecs.az
Development The plate is placed in a sealed chamber containing the mobile phase, which then ascends the plate via capillary action. azecs.az
Visualization The separated spots are visualized under UV light (typically at 254 nm), where the compounds will quench the fluorescence of the plate, appearing as dark spots. sigmaaldrich.comwikipedia.org
Retention Factor (Rf) The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. wikipedia.org

Flash Column Chromatography

Flash column chromatography is a purification technique used to separate and isolate individual compounds from a mixture. mz-at.de It is a rapid form of preparative column chromatography that utilizes pressure to force the solvent through the column, leading to faster and more efficient separations compared to traditional gravity-fed column chromatography. mz-at.de

This method is particularly useful for the purification of this compound from crude extracts or reaction mixtures. The principle is similar to TLC, relying on the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. ucsb.edu

Key aspects of flash column chromatography for this compound purification include:

Stationary Phase: Typically silica gel is used, packed into a column. mz-at.de

Mobile Phase (Eluent): The choice of eluent is critical and is often determined by preliminary TLC analysis. The goal is to select a solvent system that provides good separation of the target compound from impurities. ucsb.edu For this compound, a gradient of solvents, often starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

Sample Loading: The crude sample containing this compound can be loaded onto the column directly or pre-adsorbed onto a small amount of silica gel. The latter method often leads to better resolution. rochester.edu

Elution and Fraction Collection: The mobile phase is pushed through the column under moderate pressure. The eluent is collected in a series of fractions, which are then analyzed (e.g., by TLC) to identify those containing the purified this compound.

Table 2: Typical Parameters for Flash Column Chromatography of this compound

ParameterDescription
Stationary Phase Silica gel (particle size often 40-63 µm). mz-at.de
Mobile Phase A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. koreascience.kr
Column Dimensions The size of the column depends on the amount of sample to be purified. ucsb.edu
Pressure Positive pressure (using air or nitrogen) is applied to the top of the column to increase the flow rate of the eluent.
Fraction Analysis Fractions are typically analyzed by TLC to determine which ones contain the pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself is not typically analyzed directly by GC-MS due to its thermal instability, this technique is invaluable for analyzing related volatile compounds that may be present in extracts or as decomposition products.

In a GC-MS system, the sample is first vaporized and separated into its components in the gas chromatograph. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the mass-to-charge ratio of the fragments, which can be used to identify the compound. thermofisher.com

Research has utilized GC-MS to identify volatile esters, such as methyl isovalerate, in plant emissions. researchgate.net The retention time from the GC and the fragmentation pattern from the MS are used for identification. thermofisher.com

Table 3: Illustrative GC-MS Parameters for Analysis of Volatile Esters Related to this compound

ParameterDescription
GC Column A polar capillary column, such as a DB-FFAP column, is often used for the separation of volatile fatty acids and their esters. nih.gov
Carrier Gas An inert gas like helium or hydrogen is used. thermofisher.com
Oven Temperature Program A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to elute compounds with different boiling points. nih.gov
Injection Mode Split injection is common to avoid overloading the column. nih.gov
MS Ionization Electron ionization (EI) is frequently used, where high-energy electrons bombard the sample molecules, causing fragmentation. thermofisher.com
MS Detector A quadrupole or ion trap analyzer is commonly used to separate the ions based on their mass-to-charge ratio. thermofisher.com

Supercritical Fluid Extraction (SF-CO₂) for Valepotriates

Supercritical Fluid Extraction (SFE) is a green and efficient extraction technique that uses a supercritical fluid as the solvent. wikipedia.orgajgreenchem.com Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical temperature and pressure, non-toxicity, and low cost. ajgreenchem.com

SFE with supercritical CO₂ (SF-CO₂) has been shown to be a highly selective method for extracting valepotriates, including this compound, from plant material. nih.gov The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction of target compounds. wikipedia.org

A study on the extraction of valepotriates from Valeriana glechomifolia demonstrated the effectiveness of SF-CO₂. nih.gov The extraction was carried out at 40 °C and 90 bar. nih.gov This method offers advantages over traditional solvent extraction, such as reduced use of organic solvents and preservation of thermolabile compounds like valepotriates. ajgreenchem.comnih.gov

Table 4: Example of SF-CO₂ Parameters for Valepotriate Extraction

ParameterValue/DescriptionReference
Supercritical Fluid Carbon Dioxide (CO₂) nih.gov
Temperature 40 °C nih.gov
Pressure 90 bar nih.gov
Co-solvent The addition of a co-solvent like ethanol (B145695) can modify the polarity of the supercritical fluid and enhance the extraction of certain compounds. wikipedia.org

Computational Approaches in Spectroscopic Analysis

Computational chemistry provides powerful tools to complement experimental spectroscopic data, aiding in the structural elucidation and understanding of molecular properties.

Quantum Chemical Calculations (e.g., ab initio methods, DFT)

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are used to predict the geometric and electronic structures of molecules, as well as their spectroscopic properties. acs.orgwikipedia.orgaspbs.com These methods can be particularly valuable for complex molecules like this compound.

Ab initio methods: These calculations are based on first principles of quantum mechanics without the use of empirical parameters. acs.org Methods like Møller-Plesset perturbation theory (e.g., MP2, MP3, MP4) and Coupled Cluster (e.g., CCSD) can provide highly accurate results, though they are computationally expensive. acs.orgrsc.org

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. wikipedia.orgnih.gov The choice of the functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-311++G**, DGDZVP) is crucial for obtaining reliable results. acs.orgmdpi.com

For instance, DFT calculations at the B3LYP/6-31G* level have been used to determine the theoretical conformations of related sesquiterpene frameworks, which were in full agreement with experimental NMR data. science.gov In another study, the B3PW91 functional with the DGDZVP basis set was used to optimize the geometry of silatrane (B128906) derivatives. mdpi.com Furthermore, research on ethyl isovalerate demonstrated that while MP2 level calculations were insufficient, more advanced methods like MP3, MP4, CCSD, and B3LYP provided rotational constants in good agreement with experimental microwave spectroscopy data. acs.org

Table 5: Examples of Quantum Chemical Methods and Their Applications

MethodFunctional/Basis SetApplicationReference
Ab initioMP3/6-311++G, MP4/6-311++G , CCSD/6-311++G Calculation of rotational constants for ethyl isovalerate. acs.org
DFTB3LYP/6-311++GCalculation of rotational constants for ethyl isovalerate. acs.org
DFTB3LYP/6-31G*Conformational analysis of a sesquiterpene framework. science.gov
DFTB3PW91/DGDZVPGeometry optimization of silatrane derivatives. mdpi.com

Structure Activity Relationship Studies of Isovaltrate and Its Analogs

Influence of Acyl Group Modifications on Biological Activity

The biological activity of valepotriates, including isovaltrate, is significantly influenced by the nature of the acyl groups attached to the iridoid skeleton. Modifications to these groups can alter properties like cytotoxicity, making this a key area of SAR research.

Research on pertyolide C, a different class of molecule, demonstrated a large improvement in its inhibitory activity after a hydroxy group was modified by adding an isovalerate group. acs.org This modification resulted in the strongest inhibitory profile among the tested molecules, with an outstanding IC₅₀ value of 12 μM. acs.org Similarly, studies on other iridoids have highlighted the bioactivity of the isovalerate moiety; for instance, this compound isovaleroyloxyhydrin showed a significant inhibitory effect on nitric oxide (NO) production, a key process in inflammation, with an IC₅₀ value of 19.00 μM. researchgate.netresearchgate.net The cytotoxic activity of acylated iridoids against various cancer cell lines further underscores the importance of these ester groups in determining biological function. researchgate.netresearchgate.net

Comparative studies involving analogs with different acyl groups provide critical insights into SAR. Research on various classes of natural products has shown that modifying the acyl group from isovalerate to smaller or different esters like acetate (B1210297) and isobutyrate can systematically alter biological activity.

In a study on mezzettiaside analogues, replacing a hydroxyl group with various acyl groups at the C-3 position led to notable differences in anticancer activity against the H460 cell line. nih.govrsc.org The substitution with an acetate group resulted in a significant increase in anticancer activity (IC₅₀ of 15 μM) compared to the parent compound (IC₅₀ >500 μM). nih.gov When larger acyl groups like n-butyrate, isobutyrate, and isovalerate were introduced, they also improved activity, but a clear trend emerged: the smaller the ester group, the greater the improvement in anticancer activity. nih.govrsc.org The unbranched n-butyrate analog had the second-best activity after the acetate version. nih.gov

Table 1: Anticancer activity of mezzettiaside analogs with different acyl groups against H460 cells. Data sourced from studies on mezzettiaside natural products. nih.govrsc.org

Similarly, a study on guaianolide derivatives involved esterifying hydroxyl groups with acetate, isobutyrate, and isovalerate groups to assess their impact on inhibiting colorectal cancer cell growth. mdpi.com All the tested derivatives displayed more potent anti-growth effects compared to the parent molecules. mdpi.com The substitution of hydroxyl groups with these ester functions led to a marked enhancement in potency. mdpi.com For example, relative to the parent compound Sal-A, the IC₅₀ values of the acetate, isobutyrate, and isovalerate derivatives decreased significantly, indicating a substantial increase in cytotoxic potency. mdpi.com

Table 2: Increase in potency of Sal-A derivatives against HCT116 colorectal cancer cells following acylation. Data sourced from a study on guaianolide ester chain modifications. mdpi.com

Steric and Lipophilicity Effects on Receptor Binding and Cellular Activity

The steric and lipophilic properties of acyl groups are critical determinants of a molecule's interaction with biological targets and its ability to traverse cellular membranes. ubaya.ac.id The isovaleryl group, being a five-carbon branched chain, introduces significant steric bulk compared to smaller, linear acyl chains. vulcanchem.com This steric hindrance can modify how the molecule interacts with proteins and receptors. vulcanchem.comnih.gov

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another key factor. The isovaleryl group increases a molecule's lipophilicity compared to more polar analogs like acetylcholine. vulcanchem.com This property is crucial as it can affect membrane permeability and the passive transport of drugs through biological membranes. mdpi.compensoft.net Increased lipophilicity can aid in the transportation of derivatives across the cell membrane, potentially enhancing their anti-tumor properties. mdpi.com However, this can also enhance general cytotoxicity, creating a need to optimize the acyl chain length and geometry to maximize therapeutic activity while minimizing toxicity. mdpi.com As the lipophilicity of a drug increases, so too can its binding to plasma proteins and its penetration into tissues like the brain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comlongdom.org QSAR models use physicochemical properties or molecular descriptors—such as lipophilicity, electronic properties, and steric effects—to predict the activity of new or untested compounds. wikipedia.orgslideshare.netmedcraveonline.com

A QSAR study conducted on a series of aliphatic esters, a class that includes this compound's key functional groups, analyzed their toxic effects on the protozoa Tetrahymena pyriformis. farmaciajournal.com The study aimed to establish a quantitative relationship between the molecular structure of the esters and their toxicity, expressed as the concentration that inhibits 50% of growth (pIGC₅₀). farmaciajournal.com Such models are valuable for predicting the toxicity of new esters, thereby reducing the costs and time associated with synthesis and biological testing. farmaciajournal.com The best QSAR models in this study were obtained using weighted holistic invariant molecular (WHIM) descriptors, which are measures of molecular size, indicating the importance of steric factors in determining toxicity. farmaciajournal.com

Table 3: Experimental toxicity data (pIGC₅₀) for a selection of aliphatic esters used in QSAR studies. A more negative value indicates higher toxicity. Data sourced from a QSAR analysis of aliphatic ester toxicity. farmaciajournal.com

Advanced Research Methodologies for Isovaltrate Studies

Network Pharmacology Integration for Multi-Target Analysis

Network pharmacology provides a powerful framework for understanding the complex interactions of natural compounds within biological systems. nih.gov This approach moves beyond the single-target paradigm, embracing the concept that the therapeutic effects of many compounds arise from their influence on multiple proteins and pathways simultaneously. nih.govplos.org For compounds derived from natural sources, such as isovalerate and its derivatives, network pharmacology helps to construct and analyze complex networks linking chemical components to biological targets and disease pathways. plos.orgresearchgate.net

The methodology involves integrating data from genomics, proteomics, and drug-target databases to build comprehensive interaction maps. plos.org These networks are then analyzed to identify key nodes and modules that are critical to the compound's mechanism of action. For instance, studies on complex mixtures containing compounds like geranyl isovalerate have utilized network pharmacology to predict and then experimentally validate multi-target anticancer effects. frontiersin.org This approach allows researchers to systematically unravel how a compound exerts its effects through various signaling pathways, such as those involved in apoptosis, inflammation, and oxidative stress. plos.orgfrontiersin.org The ultimate goal is to create a holistic view of a compound's activity, providing insights that can guide further experimental investigation and therapeutic application. nih.gov

Table 1: Key Concepts in Network Pharmacology for Isovaltrate Analysis

ConceptDescriptionRelevance to this compound Studies
Multi-Target Action The principle that a single compound can interact with multiple protein targets within a biological network. nih.govElucidates the broad-spectrum biological activities of this compound and its derivatives.
Component-Target-Pathway Network A visual and analytical model connecting the active chemical components to their protein targets and the biological pathways they modulate. plos.orgmdpi.comHelps to predict and understand the mechanisms by which this compound-containing extracts exert their effects. mdpi.com
Systems Biology Integration The use of large-scale data (e.g., transcriptomics) to understand the holistic impact of a compound on a cell or organism. plos.orgProvides a comprehensive picture of the cellular response to isovalerate, identifying key regulated genes and pathways.
Synergistic Effects The combined effect of multiple compounds or a single compound on multiple targets is greater than the sum of their individual effects. nih.govExplains the enhanced efficacy observed in complex natural extracts containing isovalerate.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the interactions between a ligand, such as this compound, and its protein target at an atomic level. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a molecule when it binds to a receptor, effectively screening potential biological targets. nih.govscielo.sa.cr This is followed by MD simulations, which offer a more dynamic view, simulating the movement of every atom in the protein-ligand complex over time to assess its stability and conformational changes. mdpi.comnih.gov

These methods are crucial for refining the hypotheses generated by network pharmacology. For example, after identifying potential protein targets for compounds within valerian volatile oil, which includes isovalerate derivatives, molecular docking can be used to rank these interactions based on binding energy. mdpi.com Subsequently, MD simulations can confirm the stability of the most promising complexes, ensuring that the interactions observed in the static dock are maintained in a more realistic, dynamic environment. mdpi.comsci-hub.se The root-mean-square deviation (RMSD) is a key metric in MD simulations, with stable values indicating that the protein-ligand complex does not undergo significant conformational changes during the simulation. mdpi.com

Table 2: Simulation Methodologies for this compound-Target Interaction

MethodologyPurposeKey Output
Molecular Docking Predicts the binding mode and affinity of isovalerate to a protein's active site. scielo.sa.crBinding energy (e.g., in kcal/mol), interaction types (e.g., hydrogen bonds). scielo.sa.cr
Molecular Dynamics (MD) Simulation Simulates the behavior of the isovalerate-protein complex over time to assess stability. nih.govRoot-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), analysis of interaction persistence. mdpi.com
Pharmacokinetics Prediction In silico prediction of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. scielo.sa.crDrug-likeness score, bioavailability prediction.

Use of Recombinant Organisms in Biosynthesis Research

The study of this compound biosynthesis is significantly advanced by the use of recombinant organisms. This synthetic biology approach involves genetically engineering microorganisms like bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae) to produce specific enzymes or entire metabolic pathways. fundacion-canna.esmdpi.com By expressing genes from a source organism, such as Myxococcus xanthus which has an alternative pathway for isovaleryl-CoA biosynthesis, researchers can overcome challenges associated with low enzyme yields from native sources. researchgate.net

Developing an efficient expression system is a central goal. researchgate.net For instance, heterologous expression in E. coli has been instrumental in producing and characterizing key enzymes like AibA/AibB, a decarboxylase involved in the biosynthesis of an isovaleryl-CoA precursor. researchgate.net This allows for detailed biochemical assays and structural studies that would otherwise be difficult. researchgate.net Recombinant systems are not only used for producing enzymes but also for reconstituting entire biosynthetic pathways, enabling the production of valuable compounds and facilitating the study of metabolic flux and regulation. fundacion-canna.es This technology opens avenues for the sustainable production of this compound and related molecules for research and industrial purposes. researchgate.net

Isotopic Labeling and Tracing Studies

Isotopic labeling is a definitive technique for elucidating metabolic pathways by tracking the fate of atoms through a series of biochemical reactions. generalmetabolics.comnih.gov In the context of isovalerate, stable isotopes like Carbon-13 (¹³C) are incorporated into precursor molecules, and their journey into the final structure of isovalerate is monitored, typically using mass spectrometry. researchgate.netnih.gov

Research has utilized this method to trace the biosynthetic origins of the isovalerate functional group. For example, by feeding cells ¹³C-labeled glucose, studies have demonstrated that the isovalerate carbon skeleton can be derived from the amino acid leucine (B10760876) biosynthetic pathway. researchgate.net The labeling patterns observed in the resulting molecules provide unambiguous evidence of the metabolic route. researchgate.net Similarly, experiments using isovalerate-1-¹⁴C have been used to investigate the carboxylation pathway for leucine biosynthesis in certain anaerobic bacteria, where isovalerate itself serves as a direct precursor. nih.gov These tracing studies are essential for mapping complex metabolic networks and identifying the specific enzymes and intermediates involved in isovalerate formation. nih.govelifesciences.org

Table 3: Isotopic Tracers in this compound Biosynthesis Research

Isotopic TracerPrecursor MoleculePathway InvestigatedKey Finding
¹³C GlucoseLeucine Biosynthetic PathwayConfirmed the origin of the isovalerate carbon skeleton from intermediates like acetyl-CoA and pyruvate (B1213749) via the leucine pathway. researchgate.net
¹⁴C IsovalerateIsovalerate Carboxylation PathwayDemonstrated direct incorporation of the isovalerate carbon skeleton into leucine in certain ruminal bacteria. nih.gov
¹³C Pyruvate/2-OxobutanoateBranched-Chain Amino Acid (BCAA) BiosynthesisUsed to verify the de novo synthesis of valine, which involves the intermediate 2,3-dihydroxy-3-isovalerate. elifesciences.org

High-Resolution Crystallography in Enzyme-Ligand Complex Studies

High-resolution X-ray crystallography is an indispensable tool for visualizing the three-dimensional atomic structure of enzymes and their complexes with ligands like isovalerate precursors. berstructuralbioportal.org This technique provides a static, yet highly detailed, snapshot of how an enzyme binds its substrate or inhibitor, revealing the precise molecular interactions that underpin its catalytic mechanism. frontiersin.orgbiologiachile.cl

In the study of isovalerate biosynthesis, crystallography has been applied to key enzymes identified through genetic and biochemical research. A notable example is the determination of high-resolution crystal structures for AibA/AibB, an enzyme from Myxococcus xanthus involved in the pathway. researchgate.net By solving the structure of the enzyme in complex with different ligands, researchers can identify critical amino acid residues in the active site and understand how the enzyme forces its substrate into a specific conformation to facilitate the chemical reaction. researchgate.net This structural information is crucial for confirming proposed reaction mechanisms and provides a rational basis for enzyme engineering or the design of specific inhibitors. berstructuralbioportal.orgbiologiachile.cl

Future Directions in Isovaltrate Research

Elucidation of Underexplored Biosynthetic Pathways

The biosynthesis of isovaltrate is a complex process involving multiple enzymatic steps. While the general terpenoid pathway is understood, the specific enzymes and regulatory mechanisms leading to the formation of the iridoid skeleton and its subsequent esterification to form this compound remain partially understood. mdpi.commdpi.com Plants produce terpenoids through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol-phosphate (MEP) pathway in the plastids. mdpi.comfrontiersin.org These pathways produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comfrontiersin.org

Future research will likely focus on:

Identifying and Characterizing Key Enzymes: The discovery and characterization of the specific cytochrome P450 enzymes, acyltransferases, and other catalytic proteins involved in the later steps of this compound biosynthesis are crucial. uea.ac.uk Understanding their structure, function, and substrate specificity will provide a more complete picture of the pathway.

Investigating Regulatory Networks: The expression of biosynthetic genes is tightly regulated by a network of transcription factors and signaling molecules. Unraveling these regulatory networks will be key to understanding how this compound production is controlled in the plant.

Exploring Pathway Intermediates: While some intermediates in the valepotriate pathway have been identified, others remain elusive. researchgate.netresearchgate.net Advanced analytical techniques can be employed to detect and characterize these transient molecules, offering a more detailed map of the biosynthetic route. For instance, the biosynthesis of valerenic acid and its precursor valerenadiene involves a unique cyclobutyl intermediate. nih.gov

Discovery of Novel Biological Targets

While this compound is known to interact with various receptors, a comprehensive understanding of all its biological targets is still lacking. researchgate.netnih.gov This knowledge is critical for fully elucidating its mechanisms of action and exploring its therapeutic potential.

Future research in this area will likely involve:

High-Throughput Screening: Utilizing advanced screening technologies to test this compound against a wide array of receptors, enzymes, and other cellular components can reveal previously unknown interactions. mdpi.com

Target Deconvolution: For identified interactions, further studies will be needed to validate these targets and understand the functional consequences of this compound binding. This could involve techniques like cellular thermal shift assays and genetic knockdown experiments.

Exploring Systems-Level Effects: Moving beyond single-target interactions, researchers will likely investigate how this compound affects entire cellular pathways and networks. This systems-level approach can provide a more holistic view of its biological activity. For example, some iridoids are being investigated for their potential to modulate multiple biological events in various diseases. researchgate.net

Development of Advanced Synthetic Biology Approaches

The natural abundance of this compound can be low and variable, making its extraction from plant sources challenging and costly. Synthetic biology offers a promising alternative for the sustainable and scalable production of this compound and other valuable terpenoids. frontiersin.orgnih.gov

Key future directions in this field include:

Metabolic Engineering of Microbial Hosts: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce this compound by introducing the relevant biosynthetic genes from Valeriana is a major goal. frontiersin.orgnih.gov This involves optimizing metabolic pathways to enhance precursor supply and maximize product yield. nih.gov

Cell-Free Biosynthesis: As an alternative to whole-cell systems, cell-free platforms that utilize purified enzymes to carry out the biosynthetic pathway in vitro are being explored. This approach can offer greater control over the reaction conditions and simplify product purification.

Novel Biocatalysts: The discovery and engineering of novel enzymes with improved catalytic efficiency, stability, and substrate specificity will be crucial for developing economically viable bioproduction processes. diva-portal.org

Comprehensive Understanding of Multi-Component Interactions in Natural Extracts

Future research should focus on:

Q & A

Q. How should researchers handle missing or incomplete datasets in this compound metabolite profiling?

  • Methodological Answer : Apply imputation techniques (e.g., k-nearest neighbors, multiple imputation) for missing data. Use high-resolution MS/MS libraries for metabolite annotation. Cross-validate findings with open-access databases (e.g., HMDB, METLIN) .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional animal ethics committee approval. Include sham controls and minimize sample sizes via power analysis .

Q. How can researchers enhance reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets in repositories like Zenodo. Detail experimental conditions (e.g., humidity, light exposure) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.